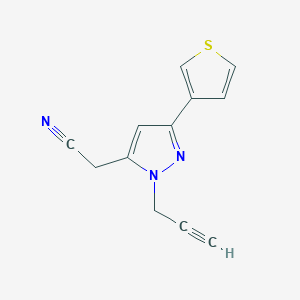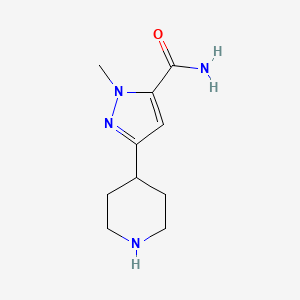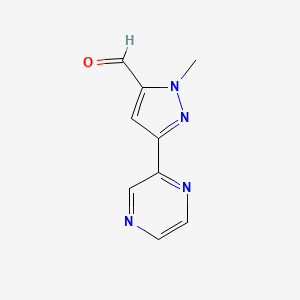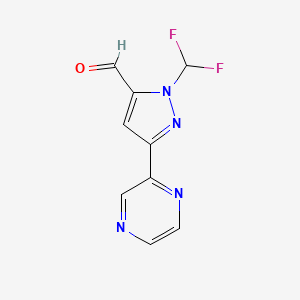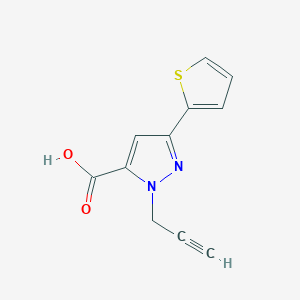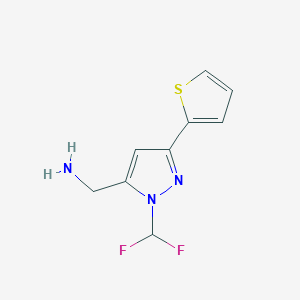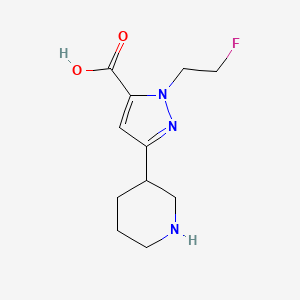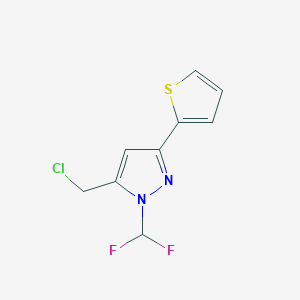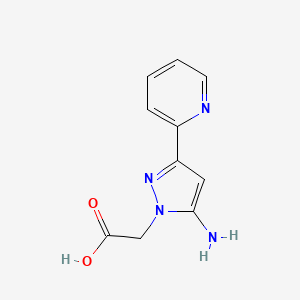
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
説明
The compound “2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrazole ring. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These rings are likely to contribute to the compound’s reactivity and potential biological activity .科学的研究の応用
Chemical Synthesis and Heterocyclic Compound Development
2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid and related compounds serve as crucial intermediates in the synthesis of diverse heterocyclic compounds. The reaction of similar pyrazol-acetic acid derivatives with various electrophiles has led to the formation of novel cyclic imide products, showcasing the versatility of these compounds in generating interesting bicyclic heterocycles (Smyth et al., 2007). These reactions are highly sensitive to the reagents and the acidity of the reaction medium, enabling controlled synthesis of a range of heterocyclic compounds.
Metal Ion Binding and Coordination Chemistry
Compounds structurally related to 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid have been employed to create ATCUN-like metal ion binding sites. For instance, derivatives of pyrazol-acetic acid have successfully condensed with peptides, demonstrating their potential in coordinating metal ions, which can be leveraged in designing metalloproteins and catalysis (Boa et al., 2005).
Luminescence and Bioaffinity Applications
Novel pyrazole-containing complexing acids derived from similar compounds have shown to form stable complexes with lanthanides, resulting in significant luminescence. These properties are beneficial for bioaffinity applications, where such luminescent complexes can serve as labels for biomolecules, enhancing detection and imaging techniques (Rodríguez-Ubis et al., 1997).
Antimicrobial and Antitumor Activities
Pyrazolo[3,4-b]pyridine derivatives, synthesized from compounds akin to 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, have been evaluated for their antimicrobial and antitumor activities. These derivatives have shown significant antibacterial and antifungal properties, as well as antitumor activity against certain cell lines, indicating their potential as therapeutic agents (El-Borai et al., 2012).
Catalysis and Green Chemistry
The utility of related compounds in catalysis has been explored through the synthesis of dinuclear and polymeric Cu(II) complexes, which demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the role of these compounds in facilitating environmentally friendly catalytic processes (Xie et al., 2014).
特性
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-5-8(7-3-1-2-4-12-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPKXSZXIUZJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




